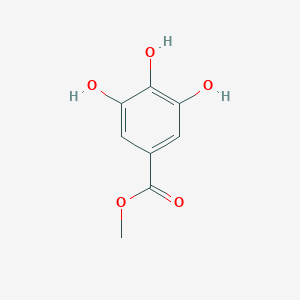

Methyl Gallate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Methyl gallate (CAS 99-24-1) is the methyl ester of gallic acid, functioning as a highly versatile polyphenolic building block and antioxidant. In industrial and laboratory procurement, it is primarily valued for its 3,4,5-trihydroxybenzene core combined with a methyl ester group, which provides a critical balance of reactivity and stability. Unlike the free acid, the esterified carboxyl group prevents premature decarboxylation and unwanted side reactions during complex syntheses, making it a preferred starting material for dendrimers, active pharmaceutical ingredients (APIs), and functionalized nanoparticles [1]. Furthermore, its moderate lipophilicity ensures compatibility with both aqueous and organic formulation environments, establishing it as a highly processable alternative to both highly polar free acids and highly hydrophobic long-chain alkyl gallates.

Substituting methyl gallate with its parent compound, gallic acid, or longer-chain homologs like propyl gallate often leads to formulation failures or synthetic bottlenecks. Gallic acid possesses a free carboxylic acid that is highly polar (logP ~0.31), which severely limits its passive membrane permeability and lipid solubility, while also complicating convergent synthetic pathways due to the need for orthogonal protecting groups [1]. Conversely, substituting with propyl or octyl gallate introduces excessive hydrophobicity (logP > 1.8), which can induce unwanted self-association or aggregation in aqueous media and alter the steric profile during macromolecular assembly [2]. Methyl gallate occupies a precise physicochemical middle ground, offering the necessary ester stability and membrane compatibility without the steric bulk or extreme lipophilicity of higher alkyl gallates.

Streamlined Precursor Efficiency in Convergent Dendrimer Synthesis

In the synthesis of 1→3 branched dendritic architectures, the choice of core monomer dictates the number of required synthetic steps and the defect rate. Methyl gallate serves as an optimal[G-0] precursor because its methyl ester can be readily transesterified or amidated after the hydroxyl groups are functionalized. Research demonstrates that using methyl gallate allows for the single-step preparation of highly functionalized monomers (e.g., methyl-4-allyloxy-3,5-dihydroxybenzoate) by direct reaction in acetone, bypassing the traditional 3-step protection and deprotection sequences required when starting from free gallic acid [1].

| Evidence Dimension | Synthetic steps for functionalized monomer generation |

| Target Compound Data | 1 step (direct allylation of methyl gallate) |

| Comparator Or Baseline | Gallic acid baseline (requires 3 steps for equivalent protection and activation) |

| Quantified Difference | Eliminates 2 synthetic steps, reducing process time and reagent overhead |

| Conditions | Convergent synthesis of poly(benzyl ether) or benzamide-based dendrons |

Minimizing synthetic steps directly reduces manufacturing costs and improves overall yield for complex macromolecular and API synthesis.

Optimized Lipophilicity for Formulation and Membrane Permeability

The partition coefficient (logP) is a critical metric for determining a compound's behavior in biphasic systems, emulsions, and biological membranes. Methyl gallate exhibits a logP of approximately 0.77 to 0.90, which places it in the optimal range for moderate passive absorption and amphiphilic compatibility [1]. In direct comparison, gallic acid is highly hydrophilic with a logP of 0.31, leading to poor lipid partitioning, while propyl gallate has a logP of approximately 1.8, which can be excessively hydrophobic for certain aqueous formulations. This balanced lipophilicity allows methyl gallate to effectively reach target sites in both lipid bilayers and aqueous interfaces without the self-association issues observed in longer-chain gallates (C8-C18) [2].

| Evidence Dimension | Octanol-water partition coefficient (logP) |

| Target Compound Data | logP ~ 0.77 - 0.90 |

| Comparator Or Baseline | Gallic acid (logP ~ 0.31) and Propyl gallate (logP ~ 1.8) |

| Quantified Difference | ~2.5x higher lipophilicity than gallic acid; ~50% lower than propyl gallate |

| Conditions | Standard octanol-water partitioning models for bioavailability and formulation |

Procuring methyl gallate ensures optimal partitioning in emulsions and biological assays where gallic acid fails to penetrate and propyl gallate precipitates.

Enhanced Antimicrobial and Antibiofilm Potency

When utilized as an active agent against oral pathogens, the esterification of the carboxyl group significantly enhances efficacy compared to the free acid. In vitro broth microdilution and beaker-wire tests evaluating the inhibition of Streptococcus mutans biofilm formation revealed that methyl gallate possesses a Minimum Inhibitory Concentration (MIC) of 1 mg/mL. In contrast, gallic acid required a concentration of 4 mg/mL to achieve the same inhibitory effect under identical conditions [1]. This demonstrates that the specific physicochemical properties of the methyl ester directly translate to superior disruption of bacterial matrices.

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. mutans biofilms |

| Target Compound Data | 1 mg/mL |

| Comparator Or Baseline | Gallic acid (4 mg/mL) |

| Quantified Difference | 4-fold higher antibiofilm potency |

| Conditions | In vitro beaker-wire test in BHI medium with 5% sucrose |

For formulators of oral care or antimicrobial products, methyl gallate achieves target efficacy at 25% of the dosing requirement of gallic acid.

Superior DPPH Radical Scavenging Capacity

Despite the modification of the carboxylic acid group, methyl gallate retains and often exceeds the radical scavenging efficiency of its parent compound. In standardized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, methyl gallate demonstrated an IC50 of 4.62 µM, outperforming gallic acid, which exhibited an IC50 of 7.59 µM under identical conditions [1]. This indicates that the methyl ester not only provides structural protection and favorable solubility but also enhances the electron-donating capacity of the trihydroxybenzene system in specific solvent environments.

| Evidence Dimension | DPPH radical scavenging IC50 |

| Target Compound Data | 4.62 µM |

| Comparator Or Baseline | Gallic acid (7.59 µM) |

| Quantified Difference | 1.6-fold lower IC50 (higher antioxidant potency) |

| Conditions | In vitro DPPH radical scavenging assay |

Buyers sourcing antioxidants for polymer stabilization or cosmetic formulations gain higher radical quenching efficiency per mole compared to standard gallic acid.

Convergent Synthesis of Dendrimers and Macromolecules

Due to its single-step functionalization capabilities and protected carboxyl group, methyl gallate is the optimal starting material for synthesizing 1→3 branched dendrons, benzamide-based Janus dendrimers, and complex poly(benzyl ether) architectures. It eliminates the multi-step protection strategies required when using free gallic acid [1].

Amphiphilic Antioxidant Formulations

With a logP of approximately 0.8, methyl gallate is perfectly suited for biphasic formulations, emulsions, and lipid-based cosmetics where gallic acid is too hydrophilic to partition effectively and propyl gallate poses solubility or self-association risks [2]. Its superior DPPH scavenging capacity (IC50 4.62 µM) ensures robust oxidative protection[3].

Antibiofilm and Antimicrobial Agents

Methyl gallate is highly recommended for oral care and surface-sterilization formulations targeting Streptococcus mutans and other biofilm-forming pathogens. Its 4-fold higher potency (MIC 1 mg/mL) compared to gallic acid allows formulators to achieve strong antimicrobial efficacy at significantly lower active ingredient concentrations[4].

References

- [1] A Simple Method for Controlling Dendritic Architecture and Diversity: A Parallel Monomer Combination Approach. The Journal of Organic Chemistry, 2000.

- [2] Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. PMC, 2020.

- [3] Evaluation of Antioxidant and Free Radical Scavenging Capacities of Polyphenolics from Pods of Caesalpinia pulcherrima. PMC, 2014.

- [4] Inhibitory Effect of Methyl Gallate and Gallic Acid on Oral Bacteria. Journal of Microbiology, 2008.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (95.74%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (82.98%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (95.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (91.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Formation of Dehydrohexahydroxydiphenoyl Esters by Oxidative Coupling of Galloyl Esters in an Aqueous Medium Involved in Ellagitannin Biosynthesis

Takako Yamashita, Yosuke Matsuo, Yoshinori Saito, Takashi TanakaPMID: 33960720 DOI: 10.1002/asia.202100380

Abstract

Hexahydroxydiphenoyl (HHDP) and dehydrohexahydroxydiphenoyl (DHHDP) groups are the major acyl components of ellagitannins, which are polyphenols whose biosynthesis have attracted considerable attention; however, the mechanisms of the production of HHDP and DHHDP in the ellagitannin biosynthesis have not been clarified. With the aim of elucidating such a mechanism, this study investigates the CuCl-mediated oxidation of simple galloyl derivatives in an aqueous medium. It is shown that the oxidation of methyl gallate affords a DHHDP-type dimer, whose reduction with Na

S

O

yields an HHDP-type dimer. However, the oxidation of the HHDP-type product over CuCl

does not afford the parent DHHDP ester. The oxidation of 1,4-butanediol digallate under the same conditions produces a DHHDP-type product via the intramolecular coupling of galloyl groups. These results strongly suggest that the DHHDP group is the initial product of the oxidative coupling of two galloyl groups in the ellagitannin biosynthesis, and subsequent reductive metabolism affords HHDP esters.

4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin

Mariya Campbell, Chih-Yun Cho, Andrew Ho, Jye-Yu Huang, Brooke Martin, Eric S GilbertPMID: 32663508 DOI: 10.1016/j.ijantimicag.2020.106086

Abstract

The adverse health effects of Staphylococcus aureus biofilm infections coupled with an increased global prevalence of antibiotic resistance highlight the need for novel anti-pathogenic, anti-biofilm compounds. The authors recently determined that ethyl-4-ethoxybenzoic acid (EEB) had anti-pathogenic, anti-biofilm activity. Based on this finding, a structure-activity analysis was undertaken to identify more effective compounds. Microtitre crystal violet assays followed by plate counts were conducted to measure the dose-dependent anti-biofilm and antimicrobial activities of 13 phenolic compounds related to EEB. By displaying these characteristics on a two-component plot, 4-ethoxybenzoic acid (4EB) and methyl gallate were identified as two anti-pathogenic, anti-biofilm compounds of interest. To characterize their mechanisms of activity, their effects on cell hydrophobicity, hemolysis activity, membrane integrity, extracellular polymeric substance production and vancomycin sensitivity were examined. Both 4EB and methyl gallate inhibited up to 87% of biofilm formation with minimal impact on the viability of stationary-phase cells or bacterial growth. Combination treatments of 4EB and vancomycin decreased the viability of biofilm-dwelling cells by up to 85% compared with vancomycin alone, indicating a synergistic effect. Methyl gallate did not potentiate vancomycin. 4EB decreased the percentage of hydrophobic cells in culture from 78% to 49%, indicating that 4EB may prevent biofilm formation by altering cell membrane hydrophobicity. These findings suggest that 4EB has potential as an anti-pathogenic, anti-biofilm agent for the prevention of S. aureus biofilms, or as a treatment for established biofilms when combined with antibiotics.Effect of methyl gallate on immune response of Biomphalaria alexandrina (Ehrenberg, 1831) snails to infection with Schistosoma mansoni (Sambon, 1907)

Shereen M Mansour, Sara S M Sayed, Marwa T A Abdel-WarethPMID: 33409634 DOI: 10.1007/s00436-020-07037-z

Abstract

Schistosomiasis still affects a lot of people in many developing countries. Reducing the disease dissemination has been the target of various studies. As methyl gallate has antioxidant properties, it is assumed that it can be a good candidate for stimulating the immune response of snails. So, the aim of this work is to investigate the potential of using methyl gallate as an immunostimulant to Biomphalaria alexandrina snails in order to prevent the development of invading miracidia into infective cercariae. The infected snails were exposed to three concentrations of methyl gallate for two periods: 24 and 72 h. The results indicated that the most effective concentration was the lowest one: 125 mg/L of methyl gallate for 72 h, as it reduced both infection rate and mean number of shed cercariae. Also, it increased the total number of snails' hemocytes in hemolymph, which were observed in head-foot region and digestive gland of treated snails surrounding degenerated sporocysts and cercariae. In addition, hydrogen peroxide showed its highest content in tissues of snails exposed to 125 mg/L of methyl gallate for 72 h. In conclusion, methyl gallate can be considered as one of the most promising immunostimulants of B. alexandrina snails against infection with Schistosoma mansoni.Interfacial performance of gallic acid and methyl gallate accompanied by lecithin in inhibiting bulk phase oil peroxidation

Hasan Mansouri, Reza Farhoosh, Mitra RezaiePMID: 32505058 DOI: 10.1016/j.foodchem.2020.127128

Abstract

From an interfacial phenomena standpoint, gallic acid (GA), methyl gallate (MG), and their combination alone and together with lecithin (L) were evaluated for their inhibition against the formation of lipid hydroperoxides and carbonyl compounds in a stripped sunflower oil. Lecithin at a level (500 ppm) lower than its critical micelle concentration was able to protect the lipid system to some extent. GA (log P = -0.21), which was of higher capacity than MG (log P = - 0.14) in donating H/e(IC

= 36.4 vs. 39.9 μM and FRAP value = 598 vs. 514 μmol/L, respectively), exerted an antioxidant activity significantly better than MG in the bulk phase oil. Due to the improved interfacial performance, the inhibitory effect of the antioxidants was remarkably promoted in the presence of lecithin (L/GA/MG > L/GA > L/MG).

Metabolism of Gallic Acid and Its Distributions in Tea (

Xiaochen Zhou, Lanting Zeng, Yingjuan Chen, Xuewen Wang, Yinyin Liao, Yangyang Xiao, Xiumin Fu, Ziyin YangPMID: 32784431 DOI: 10.3390/ijms21165684

Abstract

In tea () plants, polyphenols are the representative metabolites and play important roles during their growth. Among tea polyphenols, catechins are extensively studied, while very little attention has been paid to other polyphenols such as gallic acid (GA) that occur in tea leaves with relatively high content. In this study, GA was able to be transformed into methyl gallate (MG), suggesting that GA is not only a precursor of catechins, but also can be transformed into other metabolites in tea plants. GA content in tea leaves was higher than MG content-regardless of the cultivar, plucking month or leaf position. These two metabolites occurred with higher amounts in tender leaves. Using nonaqueous fractionation techniques, it was found that GA and MG were abundantly accumulated in peroxisome. In addition, GA and MG were found to have strong antifungal activity against two main tea plant diseases,

and

. The information will advance our understanding on formation and biologic functions of polyphenols in tea plants and also provide a good reference for studying in vivo occurrence of specialized metabolites in economic plants.

Identification of functional compounds in baru (Dipteryx alata Vog.) nuts: Nutritional value, volatile and phenolic composition, antioxidant activity and antiproliferative effect

Sheila C Oliveira-Alves, Rafaela Sofia Pereira, Ana Bárbara Pereira, António Ferreira, Elsa Mecha, Andreia B Silva, Ana Teresa Serra, Maria R BronzePMID: 32247467 DOI: 10.1016/j.foodres.2020.109026

Abstract

This work aimed to contribute to the nutritional and functional characterization of roasted baru nuts, a seed widely consumed and produced in Brazil. Baru nut was characterized in terms of its nutritional value and volatile composition (SPME-GC-MS analysis). The ultrasound assisted extraction was used to extract free and bound phenolic compounds that were identified by LC-DAD-ESI-MS/MS method. Bioactivity assays were carried out to evaluate the antioxidant activity (ORAC and HOSC assay) and anticancer effect (inhibition of HT29 cell growth and targeting of cancer stemness) of baru nut extracts and phenolic compounds. Results showed that baru is a good source of protein and monounsaturated fatty acids, specifically oleic acid (47.20 g/100 g). The predominant volatile compounds are hexanal (71.18%) and 2,5-dimethyl-pyrazine (9.43%). The main phenolic compounds identified were gallic acid and its derivatives, such as gallic acid esters and gallotannins. Among all, gallic acid and methyl gallate seemed to be the main compounds responsible for the high antioxidant activity. The antiproliferative effect evaluated of baru extracts in HT29 cell line showed ability to impair cell growth in both monolayer and spheroid cultures and to reduce ALDH+ population. These results supply new information about the functional compounds presents in baru nut, which are important sources of natural antioxidants and antiproliferative compounds.Methodology optimization for the analysis of phenolic compounds in chestnut (

Francisco Fuente-Maqueda, Ana Rodríguez, Juan Majada, Belén Fernández, Isabel FeitoPMID: 32223433 DOI: 10.1177/1082013220911782

Abstract

Phenols are bioactive substances of great interest because of their involvement in plant physiology, their use in many industrial processes, and their impact on human health. This work aims to summarize the varied approaches to the phenolic analysis of chestnut (bark and wood of trunk and branches, leaves, catkins, burs, and fruit) and to collate the optimal conditions into an easy to follow and execute protocol. Phenolic compounds were extracted by solid-liquid extraction and separated by liquid-liquid extraction. Total phenols content was determined by Folin-Ciocalteu assay, condensed tannins by vanillin assay, and hydrolyzable tannins (gallotannins and ellagitannins) by high-performance liquid chromatography quantification of methyl gallate and ellagic acid following acid methanolysis. The lowest temperature for conservation (-80 ℃), lyophilization, and milling (liquid N) were the most effective pretreatments for samples. For quantification of tannins, the use of water clearly reduced the sensitivity of the analysis of condensed tannins, whilst the more efficient degradation capacity of sulfuric acid improved the methanolysis of hydrolyzable tannins. These findings were validated using a range of chestnut tissues, and thus confirm the utility and effectiveness of this easy to implement, cost-effective, and efficient protocol.

Methyl gallate: Selective antileishmanial activity correlates with host-cell directed effects

Clarice Noleto Dias, Thaís Amanda de Lima Nunes, Julyanne Maria Saraiva de Sousa, Lellis Henrique Costa, Raiza Raianne Luz Rodrigues, Ana Jérsia Araújo, José Delano Barreto Marinho Filho, Marcos Vinícius da Silva, Márcia Rosa Oliveira, Fernando Aécio de Amorim Carvalho, Klinger Antonio da Franca RodriguesPMID: 32112863 DOI: 10.1016/j.cbi.2020.109026

Abstract

Leishmaniasis is a widespread tropical infection caused by different species of Leishmania protozoa. Many of the available drugs against the disease are toxic and in certain cases parasite drug resistance is developed. The discovery of drugs for the treatment of leishmaniasis is a pressing concern. In the present work, we describe in vitro studies of the phenolic compound methyl gallate (MG) against Leishmania (Leishmania) amazonensis and its possible mechanisms of action. The in vitro activity of MG was assayed against L. amazonensis (promastigotes, axenic amastigotes, and intramacrophagic amastigotes). Cytotoxicity tests were performed with J774A.1 macrophages and THP-1 cell derived macrophages. To evaluate mechanisms of action, we analyzed cellular TNF-α, IL-12, IFN-γ, IL-10, IL-6, NO, ROS levels, arginase activity, and structural mechanisms (phagocytic and lysosomal activities) involving macrophage activation. Meglumine antimoniate and amphotericin B were used as reference drugs. It was observed that MG effectively inhibited the growth of both promastigote (IC5.71 μM) and amastigote-like forms (EC

5.39 μM), with much higher selectivity indexes than the reference drugs, being more benign towards J774A.1 macrophages than meglumine antimoniate and amphotericin B, at 1631- and 70.92-fold respectively, with respect to the promastigote form. Additionally, MG proved to be even more active against intracellular amastigotes of the parasite (EC

4.24 μM). Our results showed that antileishmania activity was associated with increased TNF-α, IL-12, NO and ROS levels, as well as decreased IL-6 and decreased arginase activity. In addition, MG induced increased phagocytic capability, and lysosomal volume in macrophages; structural parameters of microbicidal activity. Taken together, our results suggest that MG may be a promising candidate for new drug development against leishmaniasis.

Evaluation of the pharmacokinetic-pharmacodynamic integration of marbofloxacin in combination with methyl gallate against Salmonella Typhimurium in rats

Biruk Tesfaye Birhanu, Eon-Bee Lee, Seung-Chun ParkPMID: 32497083 DOI: 10.1371/journal.pone.0234211

Abstract

Fluoroquinolone resistance in Salmonella Typhimurium is becoming a major concern. Hence, an intervention to limit the growth in resistance is inevitable. One way to combat this challenge is through combination therapy. The combination of antibiotics with phytochemicals has become an ideal means of preventing antimicrobial resistance. Recently, in an in vitro study, the combination of methyl gallate (MG) with marbofloxacin (MAR) has shown to prevent Salmonella Typhimurium invasion. It is also worth to study the effects of plant extracts on the pharmacokinetics of antibiotics. Hence, the objective of this study was to determine the effect of MG on the pharmacokinetics of MAR and pharmacokinetics/pharmacodynamics integration of MG and MAR. The micro-broth dilution method was used to obtain the minimum inhibitory concentration (MIC), and fractional inhibitory concentration (FIC) of MAR and MG. Whereas, the pharmacokinetic was conducted in rats by administering either MAR alone or combined with MG through oral and/or intravenous routes. The results indicated that the MIC of MAR and MG against standard strain Salmonella Typhimurium (ATCC 14028) was 0.031 and 500 μg/mL, respectively. The FICindex of the combination of MAR and MG was 0.5. For orally administered drugs, the Cmax and AUC24h of MAR were 1.04 and 0.78 μg/mL and 5.98 and 6.11 h.μg/mL when MAR was given alone and in combination with MG, respectively. The intravenous administration of MAR showed a half-life of 3.8 and 3.9 h; a clearance rate of 1.1 and 0.73 L/h/kg and a volume of distribution of 5.98 and 4.13 L/kg for MAR alone and in combination with MG, respectively. The AUC24/MIC for MAR alone and in combination with MG was 192.8 and 381.9 h, respectively. In conclusion, MG has shown to increase the antimicrobial activity of MAR in vitro and ex vivo experiments without affecting the pharmacokinetics of MAR in rats.Methyl gallate attenuates inflammation induced by Toll-like receptor ligands by inhibiting MAPK and NF-Κb signaling pathways

Luana Barbosa Correa, Leonardo Noboru Seito, Marília F Manchope, Waldiceu A Verri Jr, Thiago Mattar Cunha, Maria G Henriques, Elaine Cruz RosasPMID: 33037469 DOI: 10.1007/s00011-020-01407-0

Abstract

Methyl gallate (MG) is a prevalent polyphenol in the plant kingdom, which may be related to the effects of several medicinal plants. Although it is widely reported that polyphenols have therapeutic effects, there are few studies demonstrating that MG has anti-inflammatory action. This study aimed to investigate the molecular mechanism behind the anti-inflammatory activity of MG and its effect on hyperalgesia.Swiss mice were pretreated orally with different doses of MG and subjected to i.pl. injection of zymosan to induce paw edema. RAW264.7 macrophages and BMDMs stimulated with different TLR agonists such as zymosan, LPS, or Pam3CSK

were used to investigate the molecular mechanisms of MG RESULTS: MG inhibits zymosan-induced paw edema and hyperalgesia and modulates molecular pathways crucial for inflammation development. Pretreatment with MG inhibited cytokines production and NF-κB activity by RAW 264.7 cells stimulated with zymosan, Pam3CSK

or LPS, but not with PMA. Moreover, pretreatment with MG decreased IκB degradation, nuclear translocation of NF-κBp65, c-jun and c-fos and ERK1/2, p38 and JNK phosphorylation.

Thus, the results of this study demonstrate that MG has a promising anti-inflammatory effect and suggests an explanation of its mechanism of action through the inhibition of NF-κB signaling and the MAPK pathway.